molecular formula C11H17BO5 B7867343 (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid

(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid

Cat. No.: B7867343
M. Wt: 240.06 g/mol
InChI Key: NCYODRIJBYEQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a triethylene glycol chain. The unique structure of this compound makes it highly versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid typically involves the reaction of 4-bromo-1-(2-(2-methoxyethoxy)ethoxy)benzene with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic acid compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and other polar aprotic solvents.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation reactions.

    Substituted Phenyl Derivatives: Formed through various substitution reactions.

Scientific Research Applications

(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid has numerous applications in scientific research, including:

    Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds and drug discovery.

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Biological Research: Used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired biaryl products .

Comparison with Similar Compounds

Similar Compounds

    (4-(2-Methoxyethoxy)phenyl)boronic acid: Similar structure but with a shorter ethylene glycol chain.

    Phenylboronic acid: Lacks the ethylene glycol chain, making it less versatile in certain applications.

    (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid pinacol ester: A derivative with a pinacol protecting group.

Uniqueness

This compound is unique due to its extended ethylene glycol chain, which enhances its solubility and reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications.

Properties

IUPAC Name

[4-[2-(2-methoxyethoxy)ethoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO5/c1-15-6-7-16-8-9-17-11-4-2-10(3-5-11)12(13)14/h2-5,13-14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYODRIJBYEQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCOCCOC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid
Reactant of Route 4
(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.